molecular formula C9H9ClO2S B1428397 2-Chloro-6-(ethylsulfanyl)benzoic acid CAS No. 1344255-26-0

2-Chloro-6-(ethylsulfanyl)benzoic acid

Cat. No.: B1428397
CAS No.: 1344255-26-0
M. Wt: 216.68 g/mol
InChI Key: KUIZBWAQTKRYDR-UHFFFAOYSA-N
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Description

2-Chloro-6-(ethylsulfanyl)benzoic acid: is an organic compound with the molecular formula C9H9ClO2S and a molecular weight of 216.69 g/mol . It is characterized by the presence of a chloro group at the 2-position and an ethylsulfanyl group at the 6-position on the benzoic acid ring. This compound is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(ethylsulfanyl)benzoic acid typically involves the chlorination of 6-(ethylsulfanyl)benzoic acid. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2-position. Common reagents used in this process include thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5). The reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations to achieve high yields and purity. The product is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-(ethylsulfanyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4

    Substitution: Amines, thiols

Major Products:

Scientific Research Applications

Chemistry: 2-Chloro-6-(ethylsulfanyl)benzoic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology: In biological research, this compound is used to study the effects of chloro and ethylsulfanyl substituents on the biological activity of benzoic acid derivatives. It is also used in the development of new pharmaceuticals .

Medicine: Its unique structure allows for the exploration of new therapeutic agents targeting specific biological pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used as a precursor in the synthesis of agrochemicals and dyes .

Mechanism of Action

The mechanism of action of 2-Chloro-6-(ethylsulfanyl)benzoic acid involves its interaction with specific molecular targets. The chloro and ethylsulfanyl groups influence the compound’s reactivity and binding affinity to target molecules. The compound can undergo electrophilic aromatic substitution reactions, where the chloro group acts as an electron-withdrawing group, enhancing the reactivity of the benzoic acid ring towards nucleophiles .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-6-(ethylsulfanyl)benzoic acid is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical and physical properties compared to its analogues. This uniqueness makes it valuable in specific applications where the ethylsulfanyl group enhances the compound’s reactivity or binding affinity.

Properties

IUPAC Name

2-chloro-6-ethylsulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2S/c1-2-13-7-5-3-4-6(10)8(7)9(11)12/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUIZBWAQTKRYDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C(=CC=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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